molecular formula C22H27ClO4 B583936 Beclomethasone-17,20 21-Aldehyde CAS No. 1174035-77-8

Beclomethasone-17,20 21-Aldehyde

Cat. No.: B583936
CAS No.: 1174035-77-8
M. Wt: 390.904
InChI Key: YBCQMVHDVBRVFB-NIQJDLCESA-N
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Description

Beclomethasone-17,20 21-Aldehyde is a compound related to corticosteroids . It is associated with the class of glucocorticoids , which are a type of steroid hormones that bind to the glucocorticoid receptor . This compound is related to Beclomethasone dipropionate, an active metabolite .


Synthesis Analysis

A comparative study has been conducted on the formation of enol aldehyde from structurally similar corticosteroids, including this compound . The study was performed under both acidic and alkaline conditions .


Molecular Structure Analysis

The molecular formula of this compound is C22H27ClO4 . Its molecular weight is 390.9 .


Chemical Reactions Analysis

Enol aldehydes are key degradation and metabolic intermediates from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings, such as this compound . The formation of enol aldehydes from these corticosteroids has been studied under both acidic and alkaline conditions .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C22H27ClO4, and its molecular weight is 390.9 .

Scientific Research Applications

Micronization for Pulmonary Delivery Experimental studies have investigated the gas-antisolvent (GAS) process for producing microparticles of beclomethasone-17,21-dipropionate suitable for pulmonary delivery. This process is a green alternative to traditional recrystallization, aimed at producing steroid powders with properties suitable for inhalation therapy. Parameters such as antisolvent addition rate, temperature, solute concentration, and agitation rate significantly influence particle size and morphology, offering a tailored approach for enhancing pulmonary drug delivery systems (Bakhbakhi, Charpentier, & Rohani, 2006).

Solubility and Thermodynamic Modeling The solubility of beclomethasone-17,21-dipropionate in organic solvents like acetone, methanol, and ethanol has been experimentally measured and modeled to investigate the supercritical gas antisolvent micronization process. This study contributes to understanding the solubility behavior of beclomethasone derivatives, which is crucial for developing effective drug formulation and delivery methods (Bakhbakhi, Charpentier, & Rohani, 2009).

Comparative Studies of Enol Aldehyde Formation Research comparing the formation of enol aldehydes from corticosteroids like beclomethasone under acidic and alkaline conditions has provided insights into the stability and reactivity of these compounds. Such studies are essential for understanding the chemical behavior of beclomethasone derivatives, which can influence their pharmacological efficacy and stability (Chen et al., 2009).

RESS Process for Particle Production The rapid expansion of supercritical solutions (RESS) technique has been explored for micronizing beclomethasone-17,21-dipropionate to produce particles suitable for pulmonary delivery. This technique highlights the potential of supercritical fluid processes in generating inhalable drug particles with controlled size and morphology (Charpentier, Jia, & Lucky, 2008).

Safety and Hazards

Beclomethasone-17,20 21-Aldehyde is related to Beclomethasone dipropionate, which is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage fertility or the unborn child .

Mechanism of Action

Target of Action

Beclomethasone-17,20 21-Aldehyde, also known as Beclomethasone dipropionate, is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the therapeutic action of this compound .

Mode of Action

Upon administration, this compound is rapidly converted into 17-BMP . This active metabolite then interacts with the glucocorticoid receptor . The interaction controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes, fibroblasts, reverses capillary permeability, and stabilizes lysosomes at the cellular level . This results in the prevention or control of inflammation .

Biochemical Pathways

The formation of the active metabolite 17-BMP from this compound is a key step in the biochemical pathway . This process involves rapid and extensive hydrolysis mediated by esterases CYP3A . The active metabolite 17-BMP then exerts its potent anti-inflammatory activity .

Pharmacokinetics

The pharmacokinetics of this compound involves several steps. Upon administration, it undergoes rapid conversion to 17-BMP during absorption . The absolute bioavailability of inhaled this compound is 2%, while the active metabolite 17-BMP has a bioavailability of 41% for oral, 44% for intranasal, and 62% for inhaled dosing without charcoal . The pulmonary absorption of 17-BMP is approximately 36% .

Result of Action

The result of the action of this compound is the prevention or control of inflammation . This is achieved through the interaction of 17-BMP with the glucocorticoid receptor, which controls the rate of protein synthesis, depress

Properties

IUPAC Name

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCQMVHDVBRVFB-NIQJDLCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747084
Record name (11beta,16beta,17Z)-9-Chloro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174035-77-8
Record name (11beta,16beta,17Z)-9-Chloro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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